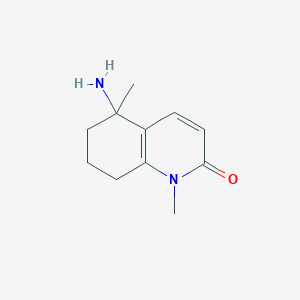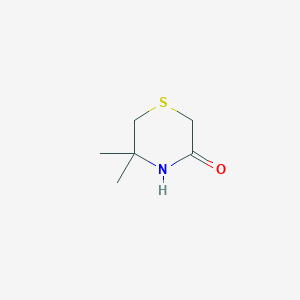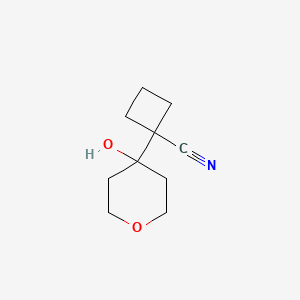
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutanecarbonitrile core with a hydroxytetrahydropyran substituent, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclobutanecarbonitrile derivative with a hydroxytetrahydropyran precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclobutanecarbonyl derivatives.
Reduction: Formation of cyclobutanecarbonitrile amines.
Substitution: Formation of halogenated cyclobutanecarbonitrile derivatives.
Scientific Research Applications
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar in structure but contains a piperidine ring.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains an ethanone group instead of a cyclobutanecarbonitrile core.
Uniqueness
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core and a hydroxytetrahydropyran substituent. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c11-8-9(2-1-3-9)10(12)4-6-13-7-5-10/h12H,1-7H2 |
InChI Key |
BJDMXNDAIZDSND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2(CCOCC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
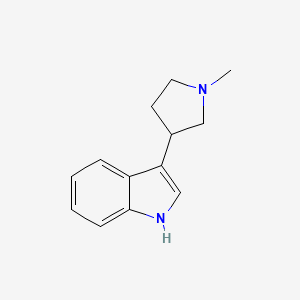
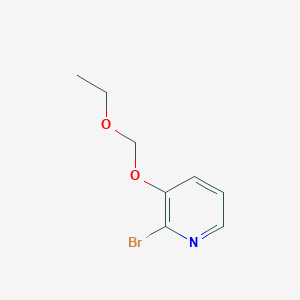
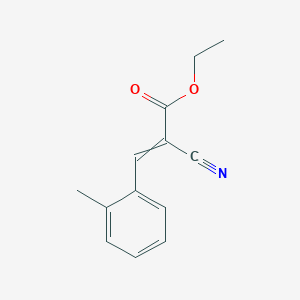
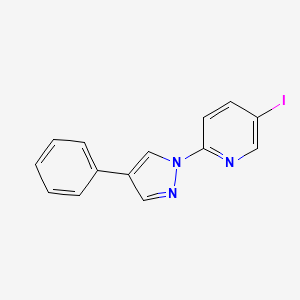
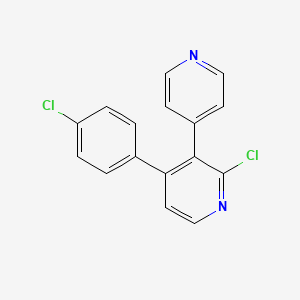
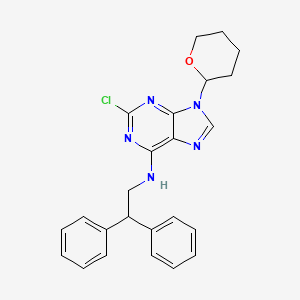
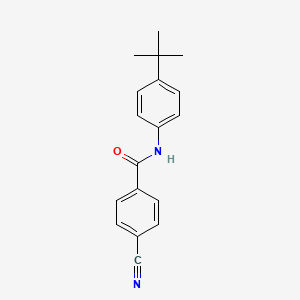
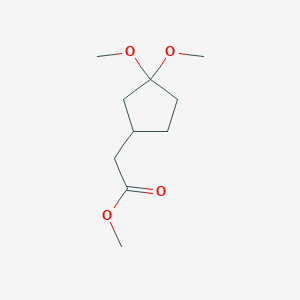
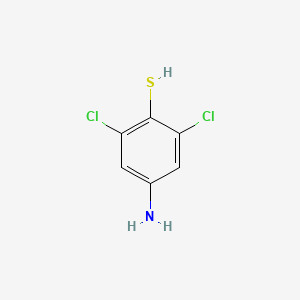
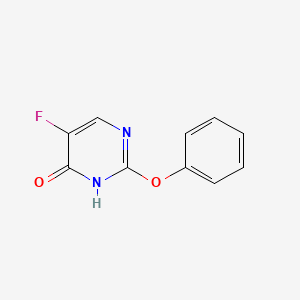
![5-Chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8701009.png)
